N-(3-fluorophenyl)-2-({6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)acetamide
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Overview
Description
N-(3-fluorophenyl)-2-({6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a piperidine ring substituted with an allyl group and a phenyl group, which is further substituted with a dimethylphenyl group and a carbamoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-({6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)acetamide can be achieved through a multi-step process involving the following key steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl bromide and a suitable base.
Substitution with Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached via a nucleophilic aromatic substitution reaction.
Formation of the Carbamoyl Group: The carbamoyl group can be introduced through a reaction with an isocyanate derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-({6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The carbamoyl group can be reduced to form an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or potassium permanganate (KMnO~4~) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) can be used.
Substitution: Reagents such as bromine (Br~2~) or nitric acid (HNO~3~) can be used under acidic conditions.
Major Products
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals targeting specific receptors or enzymes.
Materials Science: It can be used in the synthesis of novel polymers or materials with unique properties.
Biology: It may be used as a probe to study biological pathways and interactions.
Industry: It can be utilized in the development of new catalysts or chemical processes.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-({6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-fluorophenyl)-2-({6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)acetamide
- This compound
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both an allyl group and a dimethylphenyl group. This combination of functional groups imparts unique chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5OS/c1-17-4-2-7-20(14-17)28-10-12-29(13-11-28)21-8-9-23(27-26-21)31-16-22(30)25-19-6-3-5-18(24)15-19/h2-9,14-15H,10-13,16H2,1H3,(H,25,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHELMVZERCTIRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NN=C(C=C3)SCC(=O)NC4=CC(=CC=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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